6-hydroxy-2-(hydroxymethyl)pyrimidin-4(5H)-one

Description

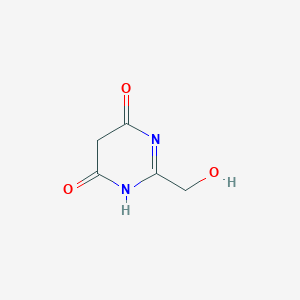

6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(5H)-one (CAS: 3748-16-1) is a pyrimidine derivative with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol. Its structure features a pyrimidinone core substituted with a hydroxyl (-OH) group at position 6 and a hydroxymethyl (-CH₂OH) group at position 2 (Figure 1). Its storage conditions are typically 2–8°C under dry, sealed environments to maintain stability .

Structure

3D Structure

Properties

CAS No. |

1269292-41-2 |

|---|---|

Molecular Formula |

C5H6N2O3 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-6-4(9)1-5(10)7-3/h8H,1-2H2,(H,6,7,9,10) |

InChI Key |

UWURUMQENDDRIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=NC1=O)CO |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-2-(hydroxymethyl)pyrimidin-4(3H)-one.

Reduction: Formation of 6-hydroxy-2-(hydroxymethyl)dihydropyrimidin-4(3H)-one.

Substitution: Formation of 6-halo-2-(hydroxymethyl)pyrimidin-4(3H)-one derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its role as a precursor in the development of prodrugs, which are designed to improve the delivery and efficacy of active pharmaceutical ingredients.

Case Studies

- Prodrug Development : Studies have shown that derivatives of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(5H)-one can serve as prodrugs for enhancing the delivery of active agents through biological barriers. For example, hydroxymethylated derivatives exhibited improved solubility and stability in physiological conditions, leading to better therapeutic outcomes .

- Anti-inflammatory Agents : Research indicates that hydroxymethyl derivatives possess anti-inflammatory properties, acting as selective inhibitors of cyclooxygenase-2 (COX-2). These compounds demonstrated significant inhibition percentages in vitro, suggesting their potential for treating inflammatory conditions .

Biological Activities

The biological activities associated with this compound include:

- Antiviral Activity : Hydroxymethylated compounds have shown efficacy against various viral strains, including HIV-1. The modifications enhance their ability to penetrate cellular membranes and exert antiviral effects .

- Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit enzymes such as mushroom tyrosinase, which is relevant in skin pigmentation disorders and certain cancers .

Table 1: Summary of Synthesis Methods for this compound

Table 2: Biological Activities of Derivatives

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Structural Variations and Substituent Effects

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to methyl or ethyl analogs .

- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce reactivity in nucleophilic substitutions due to steric hindrance .

- Biological Activity: Thieno-fused pyrimidinones (e.g., compound 5b in ) and chromenone hybrids (e.g., compound 4b in ) show enhanced antimicrobial activity, suggesting fused rings or electron-withdrawing groups (e.g., nitriles) improve bioactivity.

Key Observations :

Spectroscopic and Physicochemical Properties

- Basicity: Studies on 4,6-dihydroxypyrimidine derivatives () reveal that electron-donating groups (e.g., -CH₃) increase basicity at N1, while electron-withdrawing groups (e.g., -NO₂) decrease it. The hydroxymethyl group (-CH₂OH) in the target compound likely confers intermediate basicity.

- Spectroscopic Data: IR: Hydroxyl groups in similar compounds show broad peaks at ~3200–3400 cm⁻¹, while carbonyl (C=O) stretches appear at ~1650–1750 cm⁻¹ . NMR: Protons on hydroxymethyl groups resonate at δ ~3.5–4.5 ppm (¹H) and δ ~60–70 ppm (¹³C), as seen in thieno-pyrimidinones .

Biological Activity

6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(5H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various pharmacological properties, including antiviral, anticancer, and antimicrobial activities. Its mechanism of action primarily involves interactions with enzymes and receptors, facilitating its therapeutic effects.

The molecular structure of this compound includes hydroxyl and hydroxymethyl functional groups that are critical for its biological activity. These groups enhance the compound's ability to bind to target proteins and influence biological pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups play significant roles in facilitating binding to active sites on enzymes or receptors, which can modulate biochemical pathways. The exact mechanisms may vary depending on the biological context and the specific application of the compound.

Antiviral Activity

Research has indicated that this compound exhibits potential antiviral properties. It has been studied for its ability to inhibit viral replication, although specific viral targets remain to be fully elucidated. Its structural similarity to nucleobases suggests it may interfere with nucleotide metabolism in viruses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism underlying its anticancer activity may involve the inhibition of key enzymes responsible for DNA synthesis, akin to other pyrimidine derivatives used in chemotherapy .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate antibacterial activity comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Evaluation : A study evaluated the growth inhibitory effects of several pyrimidine derivatives, including this compound, against K562 cell lines using the SRB assay. Results indicated significant cytotoxicity, with further analysis determining GI50, TGI, and LC50 values for detailed efficacy profiling .

- Antimicrobial Screening : In another investigation, derivatives of this compound were synthesized and tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated notable zones of inhibition, suggesting potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(5H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using urea or thiourea derivatives with β-keto esters or diketones under acidic conditions. For example, dihydropyrimidinone scaffolds can be synthesized via the Biginelli reaction using concentrated HCl in DMF as a catalyst . Modifications at the 2- and 6-positions (e.g., hydroxymethyl or hydroxy groups) may require post-synthetic functionalization, such as nucleophilic substitution or oxidation. Reaction yields and purity should be monitored via HPLC (e.g., 21.6–83% yields reported for analogous compounds) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyrimidinone ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O). High-performance liquid chromatography (HPLC) with UV detection (e.g., 96–99% purity thresholds) ensures purity . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How can researchers assess the biological activity of this compound?

- Methodological Answer : Standard antimicrobial assays (e.g., agar diffusion or broth microdilution) against Gram-positive/negative bacteria and fungi are commonly used for pyrimidinone derivatives. For example, minimum inhibitory concentration (MIC) values can be determined using serial dilutions in nutrient broth . Cytotoxicity screening via MTT assays in cancer cell lines may also be employed, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. To address this:

- Compare the compound’s logP and solubility (e.g., measured via shake-flask method) to assess bioavailability differences .

- Validate target engagement using enzyme inhibition assays (e.g., kinase activity assays with IC₅₀ determination) .

- Replicate studies under standardized conditions (pH, temperature, and cell lines) to isolate variables .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via alkylation or acylation. For example, adding oxetan-3-ylmethyl groups improved solubility in polar solvents for related pyrimidinones .

- Stability : Conduct accelerated degradation studies under varied pH and temperature. Use HPLC-UV to track degradation products and identify vulnerable sites (e.g., hydrolytic cleavage of the hydroxymethyl group) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., ATR kinase) based on crystallographic data .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., <i>k</i>cat/<i>K</i>M) under varying substrate concentrations to determine competitive/non-competitive mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.